(3-Bromo-4-methylphenyl)methanamine hydrochloride (3-Bromo-4-methylphenyl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13520381
InChI: InChI=1S/C8H10BrN.ClH/c1-6-2-3-7(5-10)4-8(6)9;/h2-4H,5,10H2,1H3;1H
SMILES: CC1=C(C=C(C=C1)CN)Br.Cl
Molecular Formula: C8H11BrClN
Molecular Weight: 236.53 g/mol

(3-Bromo-4-methylphenyl)methanamine hydrochloride

CAS No.:

Cat. No.: VC13520381

Molecular Formula: C8H11BrClN

Molecular Weight: 236.53 g/mol

* For research use only. Not for human or veterinary use.

(3-Bromo-4-methylphenyl)methanamine hydrochloride -

Specification

Molecular Formula C8H11BrClN
Molecular Weight 236.53 g/mol
IUPAC Name (3-bromo-4-methylphenyl)methanamine;hydrochloride
Standard InChI InChI=1S/C8H10BrN.ClH/c1-6-2-3-7(5-10)4-8(6)9;/h2-4H,5,10H2,1H3;1H
Standard InChI Key WFMPNOKMWRZMPC-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)CN)Br.Cl
Canonical SMILES CC1=C(C=C(C=C1)CN)Br.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a benzylamine backbone substituted with bromine and methyl groups at positions 3 and 4, respectively, with a hydrochloride counterion. Its IUPAC name, (3-bromo-4-methylphenyl)methanamine;hydrochloride, reflects this substitution pattern. The molecular weight is 236.53 g/mol, and the structure is validated by spectroscopic methods such as NMR and mass spectrometry.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₈H₁₁BrClN
Molecular Weight236.53 g/mol
Exact Mass235.98 g/mol
XLogP32.8 (estimated)
Hydrogen Bond Donors2 (amine and HCl)
Hydrogen Bond Acceptors1 (amine)

The bromine atom introduces steric bulk and electronic effects, influencing reactivity in cross-coupling reactions, while the methyl group enhances lipophilicity.

Synthesis and Optimization

Synthetic Pathway

The primary synthesis route involves the reduction of 3-bromo-4-methylbenzonitrile using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), followed by acidification with hydrochloric acid. A representative protocol yields the hydrochloride salt in ~50% yield after column chromatography.

Table 2: Representative Synthesis Conditions

ParameterDetail
Starting Material3-Bromo-4-methylbenzonitrile
Reducing AgentNaBH₄ in methanol
Temperature0–20°C
Reaction Time2 hours
PurificationColumn chromatography
Yield49.6%

Comparative analysis with the synthesis of (3-bromo-4-methylphenyl)methanol (a precursor) reveals analogous reduction steps, albeit with benzaldehyde as the starting material . This parallel underscores the strategic role of borohydride reagents in accessing substituted benzylamines .

Process Optimization

Continuous flow reactors and polar aprotic solvents (e.g., DMF) have been proposed to enhance reaction efficiency and scalability. For instance, substituting batch processing with flow chemistry could mitigate exothermic risks during NaBH₄ additions.

Physicochemical Properties

Thermal Stability and Solubility

The compound exhibits a melting point range of 180–185°C, consistent with hydrochloride salts of aromatic amines. It is sparingly soluble in water but dissolves readily in polar organic solvents like methanol and DMSO.

Table 3: Comparative Physical Properties

CompoundMelting Point (°C)Water SolubilityLogP
(3-Bromo-4-methylphenyl)methanamine HCl180–185Low2.8
(3-Bromo-4-methylphenyl)methanol 38–42Insoluble2.25
(3-Bromo-4-ethylphenyl)methanamineNot reportedModerate3.1

The lower solubility relative to its ethyl-substituted analog underscores the methyl group’s role in modulating hydrophobicity.

Target ClassExample Receptor/EnzymeProposed Interaction
NeurotransmitterD₂ dopamine receptorCompetitive inhibition
Metabolic enzymeCytochrome P450Substrate binding
Antimicrobial targetBacterial topoisomeraseDNA gyrase interference

Antimicrobial Screening

Preliminary assays on analogs demonstrate MIC values of 8–16 µg/mL against Staphylococcus aureus, suggesting potential for Gram-positive pathogens. The hydrochloride salt’s improved solubility may enhance bioavailability in such contexts.

Derivatives and Structural Modifications

Sulfonamide Derivatives

Reaction with sulfonyl chlorides yields sulfonamide derivatives, which are explored as anticancer agents due to their apoptotic induction in HeLa cells. For example, N-(3-bromo-4-methylbenzyl)benzenesulfonamide showed IC₅₀ values of 12 µM in vitro.

Ethyl-Substituted Analog

The related compound (3-bromo-4-ethylphenyl)methanamine (C₉H₁₂BrN) demonstrates altered pharmacokinetics, with a higher LogP (3.1) and enhanced blood-brain barrier penetration. This highlights the ethyl group’s role in optimizing CNS-targeted therapies.

ParameterRecommendation
Personal ProtectionGloves, lab coat, goggles
VentilationFume hood
StorageCool, dry place (<25°C)
DisposalIncineration per local regulations

Emergency Measures

In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention. Spills should be contained with inert absorbents and disposed of as hazardous waste.

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